- Total synthesis, elucidation of absolute stereochemistry, and adjuvant activity of trihydroxy fatty acids, Tetrahedron, 2006, 62(40), 9483-9496

Cas no 97134-11-7 (Pinellic Acid)

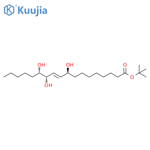

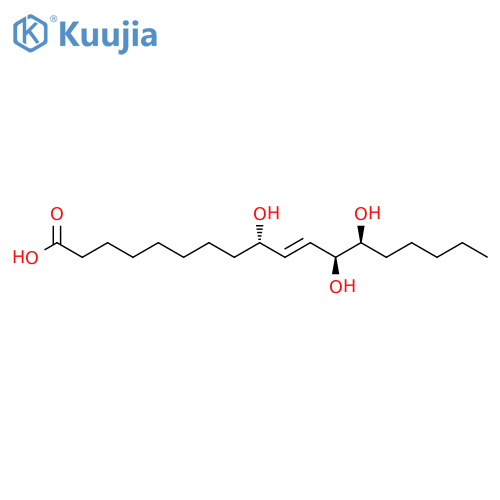

Pinellic Acid structure

Produktname:Pinellic Acid

Pinellic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 10-Octadecenoic acid, 9,12,13-trihydroxy-, (9S,10E,12S,13S)-

- Pinellic acid

- (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid (ACI)

- 10-Octadecenoic acid, 9,12,13-trihydroxy-, [9S-(9R*,10E,12R*,13R*)]- (ZCI)

- (-)-Pinellic acid

- (9S,10E,12S,13S)-(-)-9,12,13-trihydroxy-10-Octadecenoic acid

- (9S,12S,13S)-Pinellic acid

- ZINC 12496469

- 9(S),12(S),13(S)-TriHOME

- 9S,12S,13S-trihydroxy-10E-octadecenoate

- (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid

- 9S,12S,13S-trihydroxy-10E-octadecenoic acid

- CHEBI:34506

- DTXSID001317644

- (10E)-(9S,12S,13S)-9,12,13-Trihydroxyoctadec-10-enoic acid

- AKOS040755725

- (9S,10E,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid

- SCHEMBL3989371

- Q27116118

- 9,12,13-TriHOME

- 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid

- Dihydrofulgidic acid

- (9s,12s,13s)-e-9,12,13-trihydroxy-10-octadecaenoic acid

- 97134-11-7

- MDIUMSLCYIJBQC-MVFSOIOZSA-N

- 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoate

- PD131487

- CHEMBL4436085

- 9,12,13-Trihydroxyoctadec-10-enoic acid

- (10E)-(9S,12S,13S)-9,12,13-Trihydroxyoctadec-10-enoate

- LMFA02000014

- DA-60617

- Pinellic Acid

-

- Inchi: 1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1

- InChI-Schlüssel: MDIUMSLCYIJBQC-MVFSOIOZSA-N

- Lächelt: C(=C/[C@@H](O)CCCCCCCC(=O)O)\[C@H](O)[C@@H](O)CCCCC

Berechnete Eigenschaften

- Genaue Masse: 330.24062418g/mol

- Monoisotopenmasse: 330.24062418g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 23

- Anzahl drehbarer Bindungen: 15

- Komplexität: 317

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 3

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 1

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.1

- Topologische Polaroberfläche: 98Ų

Pinellic Acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Larodan | 14-1872-39-100g |

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid |

97134-11-7 | >98% | 100g |

€299.00 | 2025-03-07 | |

| TRC | P003630-1mg |

Pinellic Acid |

97134-11-7 | 1mg |

$ 300.00 | 2023-02-02 | ||

| TRC | P003630-5mg |

Pinellic Acid |

97134-11-7 | 5mg |

$ 1410.00 | 2023-02-02 | ||

| TRC | P003630-10mg |

Pinellic Acid |

97134-11-7 | 10mg |

$ 2600.00 | 2023-02-02 | ||

| Larodan | 14-1872-39-100ug |

9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid |

97134-11-7 | >98% | 100ug |

€299.00 | 2023-09-19 |

Pinellic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 46 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 18 h, 25 °C

Referenz

- A chemoenzymatic asymmetric synthesis of (9S,12S,13S)- and (9S,12RS,13S)-pinellic acids, Tetrahedron Letters, 2009, 50(35), 4986-4988

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referenz

- A concise synthesis of pinellic acid using a cross-metathesis approach, Tetrahedron, 2009, 65(17), 3364-3368

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Hydrochloric acid , Water Solvents: Methanol ; 10 h, rt

Referenz

- Synthesis of (-)-Pinellic Acid and Its (9R,12S,13S)-Diastereoisomer, Helvetica Chimica Acta, 2009, 92(10), 2052-2057

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

Referenz

- Total synthesis of pinellic acid, a potent oral adjuvant for nasal influenza vaccine. Determination of the relative and absolute configuration, Tetrahedron Letters, 2002, 43(7), 1265-1268

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Vaccine preparation containing unsaturated hydroxy fatty acid derivatives as immuno adjuvants, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt

Referenz

- Enantioselective syntheses of (-)-pinellic acid, α- and β-dimorphecolic acid, Tetrahedron, 2007, 63(32), 7624-7633

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C → -60 °C

1.2 Reagents: Dimethyl sulfoxide , Monosodium phosphate , Sodium chlorite ; overnight, rt

1.3 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Reagents: Dimethyl sulfoxide , Monosodium phosphate , Sodium chlorite ; overnight, rt

1.3 Catalysts: Hydrochloric acid Solvents: Methanol ; overnight, rt

Referenz

- Enantioselective synthesis of (-)-pinellic acid, Tetrahedron Letters, 2007, 48(13), 2279-2282

Pinellic Acid Raw materials

- (3S)-11-[(4-Methoxyphenyl)methoxy]-1-undecen-3-ol

- 10-Octadecenoic acid, 9,12,13-trihydroxy-, 1,1-dimethylethyl ester, (9S,10E,12S,13S)-

- (9S,10E)-9-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-11-[(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolan-4-yl]-10-undecenoic acid

- (9S,10E)-11-[(4S,5S)-2,2-Dimethyl-5-pentyl-1,3-dioxolan-4-yl]-9-(methoxymethoxy)-10-undecenoic acid

- 15,16-Dihydro,Me ester-(9S,10E,12S,13S,15Z)-9,12,13-Trihydroxy-10,15-octadecadienoic acid

- (9S,10E)-9-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-11-[(4S,5S)-2,2-dimethyl-5-pentyl-1,3-dioxolan-4-yl]-10-undecen-1-ol

- (3S,4S)-4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-nonen-3-ol

Pinellic Acid Preparation Products

Pinellic Acid Verwandte Literatur

-

Ksenija S. Mileski,Ana D. ?iri?,Sne?ana S. Trifunovi?,Mihailo S. Risti?,Marina D. Sokovi?,Vlado S. Matevski,Vele V. Te?evi?,Milka B. Jadranin,Petar D. Marin,Ana M. D?ami? Food Funct. 2016 7 4061

-

Eman Yasser Abbas,Marwa I. Ezzat,Nehal M. Ramadan,Amira Eladl,Walaa H. E. Hamed,Marwa M. Abdel-Aziz,Mahmoud Teaima,Hala Mohamed El Hefnawy,Essam Abdel-Sattar Food Funct. 2023 14 3107

-

Uma Maheshwar Gonela,Jhillu S. Yadav New J. Chem. 2020 44 4972

-

Yan Zhang,Shufei Chen,Junwei Huo,Dejian Huang RSC Adv. 2019 9 38065

-

Parth Thakor,Japan B. Mehta,Ravi R. Patel,Disha D. Patel,Ramalingam B. Subramanian,Vasudev R. Thakkar RSC Adv. 2016 6 48336

97134-11-7 (Pinellic Acid) Verwandte Produkte

- 1806950-74-2(2-Cyano-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde)

- 1863150-11-1((6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid)

- 1334830-27-1(2-(2S)-2-aminopropylphenol)

- 1340553-59-4(Methyl 5-(2-Pyridyl)pyrazole-3-carboxylate)

- 1797158-60-1(5-chloro-N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide)

- 1956341-50-6(2-CHLORO-6-(3,5-DIFLUOROPHENYL)-4-METHYLNICOTINONITRILE)

- 946313-26-4(N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide)

- 1185480-10-7(ethyl 4-{2-hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}piperazine-1-carboxylate hydrochloride)

- 464877-31-4(1-2-(adamantan-1-yl)ethoxy-3-(piperidin-1-yl)propan-2-ol hydrochloride)

- 77284-32-3(Fmoc-L-norleucine)

Empfohlene Lieferanten

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz